(R,Z)-alpha-bisabolene
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Overview
Description
(R,Z)-alpha-bisabolene is a (Z)-alpha-bisabolene. It is an enantiomer of a (S,Z)-alpha-bisabolene.
Scientific Research Applications
Defense Mechanisms in Conifers
(E)-α-Bisabolene synthase plays a role in the defense mechanisms of grand fir (Abies grandis). It is a wound-inducible sesquiterpene synthase producing (E)-α-bisabolene, which is a precursor for compounds like todomatuic acid and juvabione, acting as insect juvenile hormone mimics. This suggests its role in defense against insect herbivores and possibly fungal pathogens (Bohlmann et al., 1998).
Industrial Production from Waste Cooking Oil
Bisabolene has potential as a precursor for various industrially relevant chemicals. Metabolic engineering of Yarrowia lipolytica, an oleaginous yeast, has been employed to produce α-bisabolene, β-bisabolene, and γ-bisabolene. This approach represents a more sustainable method for bisabolene production, utilizing waste cooking oil as a resource (Zhao et al., 2020).
Stereochemical Investigations
Research on the cyclization mechanism of sesquiterpene (Z)-γ-bisabolene synthase from Cryptosporangium arvum revealed intriguing details about the absolute configurations of chiral intermediates in the biosynthesis process. This study adds to our understanding of sesquiterpene biosynthesis and stereochemistry (Rinkel & Dickschat, 2019).
Role in Insect Pheromones
The (Z)-α-bisabolene epoxides, present in the male sex pheromone of Nezara viridula, illustrate the compound's role in insect communication and mating behaviors. The study on the significance of its isomers and their ratios in pheromone activity provides insights into insect ecology (Brézot et al., 1994).
Synthetic Applications
The synthesis of aromatic bisabolene derivatives using palladium-catalyzed cross-couplings of organozinc reagents demonstrates the compound's potential in organic chemistry and the synthesis of natural products (Vyvyan et al., 2004).
Biosynthesis and Biofuel Applications
Advances in microbial bisabolene production show its potential as a biofuel precursor. Engineering microbial platforms for efficient bisabolene synthesis is a promising area for sustainable fuel production (Peralta-Yahya et al., 2011).
Terpenoid Biosynthesis Engineering
Engineering terpene biosynthesis in Streptomyces for bisabolene production highlights the potential of alternative microbial hosts for biofuel precursors. This research expands the scope of microbial engineering for sustainable fuel production (Phelan et al., 2015).
Properties
Molecular Formula |
C15H24 |
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Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4R)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7-/t15-/m0/s1 |
InChI Key |
YHBUQBJHSRGZNF-GSHXUFRSSA-N |
Isomeric SMILES |
CC1=CC[C@@H](CC1)/C(=C\CC=C(C)C)/C |
Canonical SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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